![molecular formula C21H20Cl2N4O6S B324444 2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}propanamide](/img/structure/B324444.png)
2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}propanamide is an organic compound known for its applications in various fields such as agriculture, chemistry, and biology. It is a derivative of phenoxy herbicides, which are widely used for their selective weed control properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and 2,6-dimethoxypyrimidine.
Formation of Intermediate: The 2,4-dichlorophenol undergoes a reaction with propionic acid to form 2-(2,4-dichlorophenoxy)propionic acid.
Amidation: The intermediate is then reacted with 4-aminosulfonylphenylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalysts: Use of catalysts such as triethylamine or potassium carbonate to facilitate the reactions.
Temperature Control: Maintaining specific temperatures to ensure the reactions proceed efficiently.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}propanamide has several scientific research applications:
Agriculture: Used as a herbicide for selective weed control.
Chemistry: Employed in the synthesis of various organic compounds.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Mecanismo De Acción
The compound exerts its effects by interfering with specific molecular targets and pathways:
Molecular Targets: It targets enzymes involved in plant growth regulation.
Pathways: The compound disrupts the synthesis of essential proteins and hormones, leading to inhibited growth and development of weeds.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with comparable applications.
Mecoprop (MCPP): A related compound used for weed control.
Uniqueness
2-(2,4-dichlorophenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}propanamide is unique due to its specific molecular structure, which provides distinct selectivity and efficacy in its applications.
Propiedades
Fórmula molecular |
C21H20Cl2N4O6S |
|---|---|
Peso molecular |
527.4 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]propanamide |
InChI |
InChI=1S/C21H20Cl2N4O6S/c1-12(33-17-9-4-13(22)10-16(17)23)20(28)24-14-5-7-15(8-6-14)34(29,30)27-18-11-19(31-2)26-21(25-18)32-3/h4-12H,1-3H3,(H,24,28)(H,25,26,27) |
Clave InChI |
BMBYCTJJYMOPGQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC)OC3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC)OC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


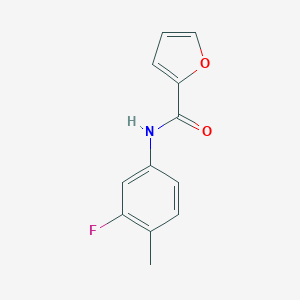
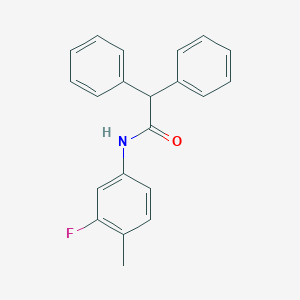
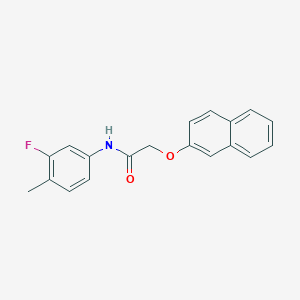

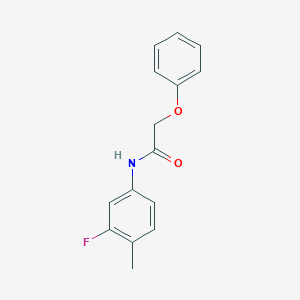

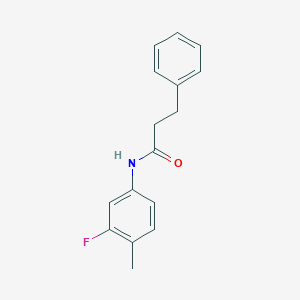
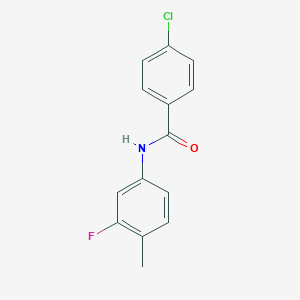
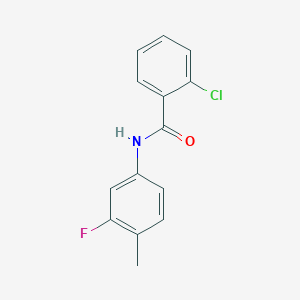
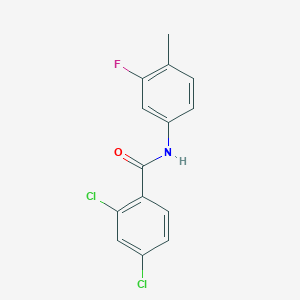
![N-[2'-(propionylamino)[1,1'-biphenyl]-2-yl]propanamide](/img/structure/B324379.png)
![2-phenoxy-N-{2'-[(phenoxyacetyl)amino][1,1'-biphenyl]-2-yl}acetamide](/img/structure/B324380.png)
![3-phenyl-N-{2'-[(3-phenylpropanoyl)amino][1,1'-biphenyl]-2-yl}propanamide](/img/structure/B324381.png)
![4-METHYL-N-[2'-(4-METHYLBENZENESULFONAMIDO)-[1,1'-BIPHENYL]-2-YL]BENZENE-1-SULFONAMIDE](/img/structure/B324382.png)
